molecular formula C30H50O2 B020532 Glochidiol CAS No. 6610-56-6

Glochidiol

Cat. No. B020532
CAS RN: 6610-56-6
M. Wt: 442.7 g/mol
InChI Key: SWEUJTWPRYKNNX-DZEONHSJSA-N
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Description

Synthesis Analysis

Glochidiol and related compounds such as glochidone have been isolated from the bark and roots of Glochidion hohenackeri, indicating their natural occurrence in specific plant species. The isolation and structural elucidation of this compound involve sophisticated spectroscopic methods, contributing to an understanding of its chemical makeup and potential for synthesis in the laboratory setting (Ganguly et al., 1966).

Molecular Structure Analysis

The molecular structure of this compound, determined through spectroscopic analysis, reveals its classification as a triterpene. This class of compounds is known for a diverse range of biological activities, which can be attributed to their complex molecular frameworks and the presence of functional groups that interact with biological targets (Ganguly et al., 1966).

Chemical Reactions and Properties

This compound's chemical properties, including its reactivity with other chemical substances and its role in potential chemical reactions, remain an area for further exploration. Research focusing on its interactions and transformations could provide insights into its mechanism of action and applications in various fields, including pharmacology and organic chemistry.

Physical Properties Analysis

The study of this compound's physical properties, such as solubility, melting point, and crystalline structure, is essential for its application in drug formulation and delivery. These properties influence the compound's stability, bioavailability, and therapeutic efficacy.

Chemical Properties Analysis

This compound's chemical properties, such as its functional groups and stereochemistry, play a crucial role in its biological activity. Understanding these properties is key to modifying the compound for enhanced activity or specificity towards biological targets. Research has shown that this compound targets the colchicine binding site of tubulin, which may explain its antiproliferative activity against lung cancer cell lines (Chen et al., 2020).

Scientific Research Applications

Anti-Cancer Effects

Glochidiol, a natural triterpenoid, has demonstrated promising anti-cancer effects. In a study by Chen et al. (2020), this compound exhibited potent antiproliferative activity against various lung cancer cell lines and effectively inhibited lung cancer xenograft tumor growth in vivo. It's proposed to function as a novel colchicine binding site inhibitor, suggesting its potential in lung cancer treatment (Chen et al., 2020).

Chemical Constituents and Structure

Ganguly et al. (1966) isolated this compound from the bark and roots of Glochidion hohenackeri and determined its stereochemistry, contributing to the understanding of its chemical structure and potential bioactive properties (Ganguly et al., 1966).

Cytotoxicity and Antifungal Activity

Antibacterial Properties

Glochidioboside, another compound related to this compound, has shown remarkable antibacterial activity against antibiotic-resistant bacteria. Lee et al. (2015) demonstrated that it affects bacterial cytoplasmic membranes, leading to cell death (Lee et al., 2015).

properties

IUPAC Name

(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEUJTWPRYKNNX-DZEONHSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318386
Record name Glochidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6610-56-6
Record name Glochidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6610-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glochidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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